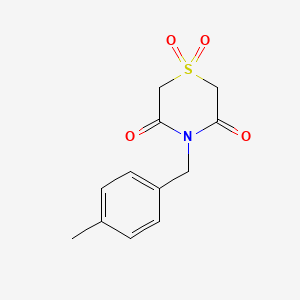

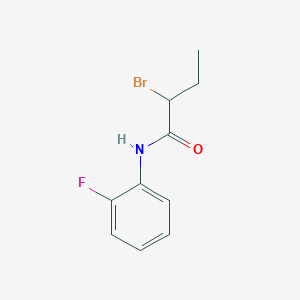

![molecular formula C12H15N3S B2976112 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379241-43-7](/img/structure/B2976112.png)

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . The main access route to synthesize thienopyrimidines involves a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Molecular Structure Analysis

The molecular structure of “this compound” is related to the thienopyrimidine scaffold, which is highlighted in blue in the structure of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Scientific Research Applications

ASK1 Inhibitors

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine derivatives have been identified as potent ASK1 inhibitors, with potential applications in treating inflammation and pain, including conditions such as osteoarthritis and neuropathic pain. These compounds, through their action on ASK1, may offer new therapeutic avenues for managing these conditions (P. Norman, 2012).

Synthesis and Bioactivity

The compound has been involved in studies related to the synthesis of bioactive thieno[2,3-d]pyrimidines, demonstrating its role as a key intermediate in the production of compounds like GDC-0941 and BKM 120. These studies provide insights into rapid synthetic methods and underline the compound's significance in medicinal chemistry (H. Lei et al., 2017).

Novel Derivatives Synthesis

Research on the synthesis of novel 4-aryloxypyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives has been conducted, expanding the chemical diversity and potential biological applications of this compound class. Such derivatives could have implications in various therapeutic areas, given the wide range of biological activities associated with pyrimidine compounds (Bao Wen-yan, 2010).

Radioprotective and Antitumor Activities

Thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities in studies, highlighting their potential as candidates for cancer therapy and radiation protection. The versatility of thieno[2,3-d]pyrimidine scaffolds in drug design is evidenced by their application across a spectrum of biological targets (S. Alqasoumi et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Some thieno[2,3-d]pyrimidine derivatives have been studied for their antimicrobial and anti-inflammatory properties. The modifications of the thieno[2,3-d]pyrimidine ring have enhanced their biological activities, making them valuable in the development of new treatments for infections and inflammation (M. Tolba et al., 2018).

Mechanism of Action

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to exhibit a broad range of pharmacological activities . They have been reported to inhibit various enzymes and pathways, contributing to their anticancer effects .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition of the target, which can lead to the suppression of disease-related pathways .

Biochemical Pathways

Thienopyrimidine derivatives are known to affect various biochemical pathways. They have been reported to inhibit the expression and activities of certain vital inflammatory mediators . Additionally, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in many signal transduction pathways .

Result of Action

Thienopyrimidine derivatives have been reported to exhibit potent anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .

Future Directions

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARHSXAPRRVZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2976030.png)

![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)

![(E)-({3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl}(phenyl)methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2976040.png)

![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2976043.png)

![Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2976048.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)